2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester
Overview
Description
2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions. The compound has the molecular formula C17H25BO5 and a molecular weight of 320.19 g/mol .
Mechanism of Action
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the compound interacts with its target, the palladium catalyst, by transferring its organic group. This interaction results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of complex organic compounds .
Biochemical Pathways
The compound plays a crucial role in the Suzuki–Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds . The downstream effects of this reaction include the synthesis of various complex organic compounds, which can be used in the development of pharmaceuticals and other chemical products .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of complex organic compounds, enabling the production of a wide range of chemical products .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, including this compound, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Biochemical Analysis
Biochemical Properties
2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with enzymes, proteins, and other biomolecules that contain diol groups. For instance, it can bind to serine residues in enzymes, affecting their activity. Additionally, it can interact with cell surface carbohydrates, influencing cell signaling and recognition processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cell surface carbohydrates can alter cell signaling pathways, leading to changes in gene expression and metabolic activities . Furthermore, its ability to form covalent bonds with proteins can affect protein function and stability, impacting cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and proteins, through reversible covalent interactions with diol groups. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis, especially at physiological pH . This hydrolysis can lead to the degradation of the compound, affecting its long-term efficacy and stability. Long-term studies have shown that the compound can have sustained effects on cellular function, but these effects may diminish over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity. At higher doses, it can exhibit toxic effects, including inflammation and cellular damage . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and higher doses do not lead to increased effects but rather to adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can interact with enzymes such as esterases and hydrolases, which can catalyze its hydrolysis and degradation . These interactions can affect metabolic flux and the levels of various metabolites in the cell. The compound’s ability to form covalent bonds with biomolecules also plays a role in its metabolic processing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester typically involves the reaction of phenylboronic acid with pinacol in the presence of a tert-butoxycarbonyl (Boc) protecting group. The reaction is carried out under mild conditions, often using a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or an acid.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding phenol.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an organic solvent (e.g., THF).
Protodeboronation: Protic solvents or acids.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Protodeboronation: Phenyl derivatives.
Hydrolysis: Phenols.
Scientific Research Applications
2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester has numerous applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is employed in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It serves as a precursor in the synthesis of biologically active compounds and probes for studying biological processes.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Lacks the tert-butoxycarbonyl group, making it less stable but more reactive in certain conditions.
4-tert-Butylphenylboronic Acid Pinacol Ester: Similar structure but with a tert-butyl group on the phenyl ring, affecting its reactivity and solubility.
Vinylboronic Acid Pinacol Ester: Contains a vinyl group, making it suitable for different types of coupling reactions.
Uniqueness
2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester is unique due to the presence of the tert-butoxycarbonyl group, which provides additional stability and influences its reactivity. This makes it a versatile intermediate in various synthetic applications, particularly in the formation of carbon-carbon bonds through coupling reactions .
Properties
IUPAC Name |
tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO4/c1-15(2,3)20-14(19)12-10-8-9-11-13(12)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIQEOUMTWQOOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402581 | |
Record name | 2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956229-69-9 | |
Record name | 2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(tert-Butoxycarbonyl)phenylboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.